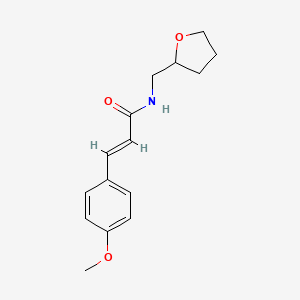![molecular formula C30H27N5O2S B12002265 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002265.png)
2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a methoxyphenyl group, a methylphenyl group, and a naphthyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide can be achieved through a multi-step process:
Formation of the Triazole Ring: The triazole ring is typically synthesized by reacting 4-methoxyphenylhydrazine with 4-methylbenzoyl chloride to form the corresponding hydrazide. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride to form the triazole ring.
Thioether Formation: The triazole compound is then reacted with a thiolating agent, such as sodium hydrosulfide, to introduce the thioether linkage.
Condensation Reaction: The final step involves the condensation of the thioether intermediate with 1-naphthaldehyde in the presence of an acid catalyst to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylphenyl groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted thioether derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various enzymes, making this compound a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structural features make it suitable for applications in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the methoxyphenyl and methylphenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
- 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one
- 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one
- 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-naphthylmethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxyphenyl and methylphenyl groups, along with the naphthyl group, provides a unique structural framework that can interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C30H27N5O2S |
|---|---|
分子量 |
521.6 g/mol |
IUPAC 名称 |
2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-naphthalen-1-ylethylideneamino]acetamide |
InChI |
InChI=1S/C30H27N5O2S/c1-20-11-13-23(14-12-20)29-33-34-30(35(29)24-15-17-25(37-3)18-16-24)38-19-28(36)32-31-21(2)26-10-6-8-22-7-4-5-9-27(22)26/h4-18H,19H2,1-3H3,(H,32,36)/b31-21+ |
InChI 键 |
KMQQYVMPOGLWHM-NJZRLIGZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C(\C)/C4=CC=CC5=CC=CC=C54 |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=C(C)C4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


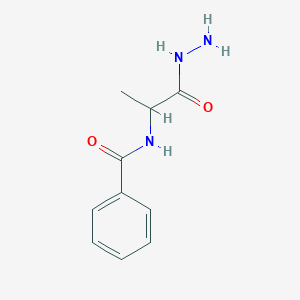
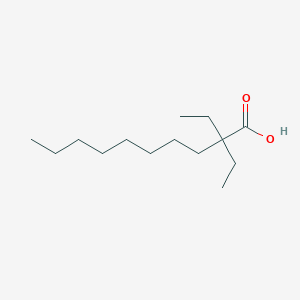
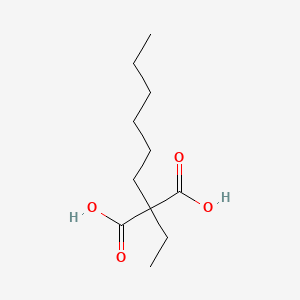
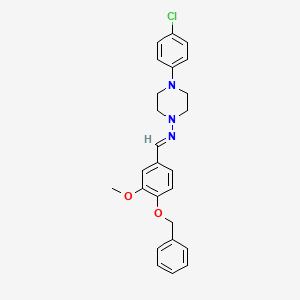
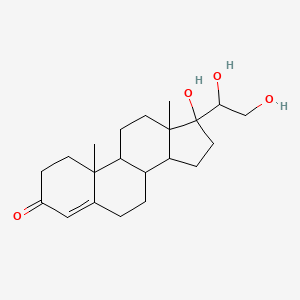
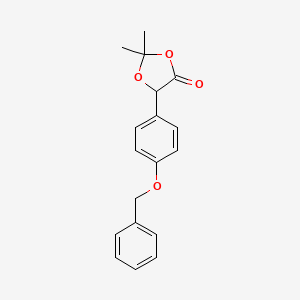


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002235.png)

![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
![1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-](/img/structure/B12002261.png)
